tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

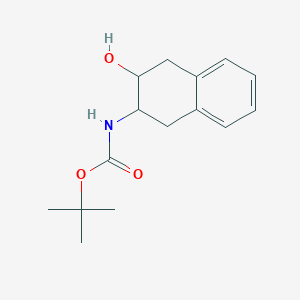

The compound tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is systematically named according to IUPAC rules to reflect its bicyclic structure and functional groups. The parent hydrocarbon is 1,2,3,4-tetrahydronaphthalene (tetralin), a bicyclic system comprising a benzene ring fused to a cyclohexene ring. Substituents are numbered to prioritize the carbamate group at position 2 and the hydroxyl group at position 3. The tert-butyl group is appended to the carbamate nitrogen via an oxygen atom.

Structural features :

- Core : Bicyclic 1,2,3,4-tetrahydronaphthalene (tetralin).

- Substituents :

- A hydroxyl (-OH) group at position 3.

- A carbamate (-OC(=O)NH-) group at position 2, with the nitrogen bonded to a tert-butyl (-C(CH₃)₃) group.

The structural formula is represented as:

$$

\chemfig{*6((=O)-O-N(-[::60]C(-[::90]CH3)(-[::180]CH3)(-[::270]CH_3))-::0)-=-=-=-)}

$$

CAS Registry Number and Molecular Formula Validation

The compound has been assigned multiple CAS Registry Numbers depending on stereochemical configuration:

| CAS Number | Stereochemistry | Source |

|---|---|---|

| 1824472-48-1 | Not specified | PubChem |

| 904316-34-3 | (1S,2R) | ChemSpider |

Molecular formula : $$ \text{C}{15}\text{H}{21}\text{NO}_{3} $$

- Validation :

Key analytical data :

| Property | Value | Method/Source |

|---|---|---|

| Monoisotopic mass | 263.152144 Da | High-resolution MS |

| Purity | >97% | Novachemistry |

Synonymous Terminology in Chemical Literature

The compound is referenced under multiple names in scientific databases and synthetic pathways:

Abbreviations :

- Boc : tert-Butoxycarbonyl, a common amine-protecting group.

- Tetralin : Shorthand for 1,2,3,4-tetrahydronaphthalene.

Notable derivatives :

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAPCDDYJLQCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 3-hydroxy-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3-hydroxy-1,2,3,4-tetrahydronaphthalene+tert-butyl chloroformate→tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Regeneration of the hydroxyl group

Substitution: Formation of substituted naphthalene derivatives

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has been studied for its role as a precursor in the synthesis of other bioactive compounds. The compound's structural features allow it to be modified for enhanced biological activity. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as enzyme inhibitors or in drug delivery systems.

Recent studies have highlighted the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's disease. In vitro experiments have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity and cognitive decline.

Case Study: Neuroprotection Against Amyloid Beta Toxicity

In a study published in Molecules, researchers investigated the effects of this compound on astrocytes exposed to amyloid-beta 1-42. The results indicated that the compound reduced oxidative stress markers and inflammatory cytokines such as TNF-α in cell cultures. However, the in vivo efficacy was less pronounced compared to established treatments like galantamine due to bioavailability issues in animal models .

Potential Applications in Drug Development

The unique pharmacophore of this compound makes it a candidate for further development as a therapeutic agent. Its ability to modify biological pathways suggests potential applications in:

- Alzheimer's Disease Therapy : As an inhibitor of amyloidogenesis.

- Antioxidant Formulations : Due to its capacity to mitigate oxidative stress.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the hydroxyl and carbamate groups suggests potential interactions with hydrogen bonding and nucleophilic sites in target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural analogues differ primarily in substituent type, position, and functional groups on the tetrahydronaphthalene core.

Substituent Effects and Physicochemical Properties

Key Observations:

Substituent Position and Reactivity: Bromine at C7 () enhances molecular weight and reactivity in cross-coupling reactions, unlike the hydroxyl group in the target compound . Thiophene and oxo substituents () introduce aromaticity and electron-withdrawing effects, altering solubility and stability .

Collision Cross-Section (CCS): The amino-substituted analogue (C15H22N2O2) exhibits a CCS of 161.7 Ų for [M+H]⁺, suggesting a compact molecular shape under mass spectrometry conditions .

Molecular Weight Trends :

- Bromine substitution increases molecular weight significantly (326.23 g/mol vs. 263.34 g/mol for the target compound) .

Biological Activity

Tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- CAS Number : 1824472-48-1

The compound features a tetrahydronaphthalene core substituted with a tert-butyl carbamate group and a hydroxyl group, which may influence its solubility and biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene exhibit significant growth inhibition in cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- Neuroprotective Effects : Some studies indicate that related compounds can protect neuronal cells from oxidative stress and amyloid-beta toxicity, which is particularly relevant in the context of Alzheimer's disease. The protective effects are attributed to the reduction of inflammatory cytokines like TNF-α and oxidative stress markers .

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurodegenerative processes. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase and β-secretase, both of which are implicated in Alzheimer's pathology .

Anticancer Studies

A study conducted on various tetrahydronaphthalene derivatives highlighted their potential as anticancer agents. The research demonstrated that certain analogs could inhibit cell proliferation in murine liver cancer cells while having minimal effects on healthy liver cells . This selective action suggests a promising therapeutic window for further development.

Neuroprotective Studies

In vitro experiments have shown that compounds similar to this compound can significantly reduce cell death in astrocytes induced by amyloid-beta peptides. A notable study reported a reduction in TNF-α levels in treated astrocytes compared to controls exposed solely to amyloid-beta . This indicates potential for therapeutic applications in neurodegenerative diseases.

Data Summary Table

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or carbamate formation under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for their polarity and ability to stabilize intermediates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .

- Catalysis : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions are critical for activating reactants. For example, hydrolysis of intermediates may require acid catalysis .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard for isolating the pure product .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR) .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralcel OD) can resolve enantiomers, critical for assessing stereochemical purity .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying tetrahydronaphthalene ring conformations and hydrogen-bonding networks .

Advanced: How can researchers resolve enantiomeric impurities in synthesized batches?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak AD-H or Chiralcel OD columns with mobile phases like hexane/ethanol (90:10) to separate enantiomers. For example, (±)-5 and (±)-6 analogs were resolved using this method .

- Crystallization-Induced Diastereomerism : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can be differentially crystallized .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) under kinetic control to selectively modify one enantiomer .

Advanced: What mechanistic insights explain the acid/base-catalyzed hydrolysis of the carbamate group?

Methodological Answer:

- Acidic Conditions : Protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water. This generates a tetrahedral intermediate that collapses to release CO and the amine .

- Basic Conditions : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon. The reaction proceeds via a similar tetrahedral intermediate but may lead to racemization if stereocenters are present .

- Kinetic Studies : Monitor pH-dependent rates using O isotopic labeling or stopped-flow spectroscopy to distinguish between concerted and stepwise mechanisms .

Advanced: How should researchers address contradictions in crystallographic data during structural validation?

Methodological Answer:

- SHELX Refinement : Use SHELXL’s restraints (e.g., DFIX, SIMU) to handle disordered tert-butyl or tetrahydronaphthalene groups. Validate with R and goodness-of-fit (GOF) metrics .

- Twinned Data Analysis : For twinned crystals, apply HKLF 5 format in SHELXL to refine against overlapping reflections. Tools like PLATON can identify twinning .

- Cross-Validation : Compare crystallographic data with NMR-derived distance constraints (e.g., NOESY) to resolve ambiguities in stereochemistry .

Advanced: What strategies are effective for evaluating biological activity in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., acetylcholinesterase inhibition) with IC determination. For example, analogs of this compound showed sub-micromolar activity in vesicular acetylcholine transporter (VAT) studies .

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., PDB entries) to predict binding modes of the carbamate group .

- SAR Analysis : Systematically modify substituents (e.g., hydroxyl position, tert-butyl size) and correlate with activity trends. For instance, 3-hydroxy analogs exhibit higher binding affinity due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.